l-Alanyl-l-leucine

Catalog No.
S794412
CAS No.
3303-34-2
M.F
C9H18N2O3
M. Wt
202.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
l-Alanyl-l-leucine

CAS Number

3303-34-2

Product Name

l-Alanyl-l-leucine

IUPAC Name

2-(2-aminopropanoylamino)-4-methylpentanoic acid

Molecular Formula

C9H18N2O3

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)

InChI Key

RDIKFPRVLJLMER-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N

Role as a Dipeptide:

l-Alanyl-l-leucine is a dipeptide, meaning it consists of two amino acids, L-alanine and L-leucine, linked by a peptide bond. Dipeptides can serve as model substrates for studying various biological processes, including:

  • Enzyme activity: They can be used to assess the activity and specificity of proteases, which are enzymes responsible for breaking down proteins into smaller peptides and amino acids.
  • Peptide transport: Dipeptides can be employed to investigate the mechanisms of peptide uptake and transport across cell membranes.

Potential Signaling Molecule:

While not classified as an essential metabolite, l-alanyl-l-leucine has been identified in various biological fluids and tissues. This suggests it may play a role in cellular signaling or other physiological functions. However, further research is needed to elucidate its specific biological activities.

Applications in Peptide Research:

  • Peptide synthesis: It can serve as a starting material for the synthesis of longer peptides or proteins using techniques like solid-phase peptide synthesis.
  • Calibration standard: Its well-defined structure and known properties make it useful as a calibration standard in various analytical techniques employed in peptide research, such as mass spectrometry and chromatography.
Origin

l-Alanyl-l-leucine can be formed through the enzymatic breakdown of proteins containing these amino acids or by chemical synthesis.

Significance

The scientific significance of l-Alanyl-l-leucine is not well-established compared to other dipeptides. However, research on dipeptides in general is ongoing due to their potential roles in various biological processes []. Some studies suggest dipeptides may influence nutrient uptake, hormone regulation, and the immune system []. More research is needed to determine the specific role of l-Alanyl-l-leucine.

Note

The "L" prefix denotes the L-stereoisomer, a specific spatial arrangement of the molecule's atoms that is essential for biological function.


Molecular Structure Analysis

l-Alanyl-l-leucine has a linear structure with the following key features:

  • Peptide bond: The amide bond between the carboxyl group of L-alanine and the amino group of L-leucine forms the backbone of the molecule. This bond allows dipeptides to fold and interact with other molecules.
  • Amino and Carboxyl Groups: An amino group (NH2) is present at one end and a carboxyl group (COOH) at the other. These functional groups contribute to the solubility and reactivity of the molecule.
  • Side chains: L-alanine has a methyl group (CH3) as its side chain, while L-leucine has an isopropyl group (CH(CH3)2). These side chains influence the molecule's interactions with other molecules and its overall shape.

Chemical Reactions Analysis

Synthesis

l-Alanyl-l-leucine can be synthesized in a laboratory setting through various methods, including peptide coupling reactions. These reactions involve activating the carboxyl group of L-alanine and then forming a bond with the amino group of L-leucine [].

Enzymatic breakdown

In the body, l-Alanyl-l-leucine can be broken down by peptidases, which are enzymes that cleave peptide bonds. This process is essential for protein digestion and amino acid recycling [].

Involving L-alanyl-l-leucine primarily include hydrolysis, where it can be broken down into its constituent amino acids under acidic or basic conditions. Additionally, it can participate in peptide bond formation with other amino acids, expanding its role in protein synthesis. In metabolic pathways, L-alanyl-l-leucine can be converted into various metabolites that further participate in cellular processes .

L-Alanyl-l-leucine exhibits several biological activities:

  • Metabolism: It acts as a metabolite involved in energy production and protein synthesis.
  • Nutritional Role: As a dipeptide, it may enhance the absorption of amino acids in the intestines and improve muscle protein synthesis.
  • Pharmacological Effects: Research indicates that L-alanyl-l-leucine can influence insulin secretion and may have potential benefits in managing blood sugar levels .

L-Alanyl-l-leucine can be synthesized through various methods:

  • Chemical Synthesis: Traditional methods involve coupling L-alanine and L-leucine using activating agents like carbodiimides.
  • Enzymatic Synthesis: Lipase-catalyzed reactions are employed to create this dipeptide from unprotected amino acids in non-polar solvents, which can offer more specificity and yield .
  • Biosynthesis: Certain microorganisms can synthesize L-alanyl-l-leucine naturally, providing insights into its metabolic pathways .

L-Alanyl-l-leucine has several applications:

  • Nutritional Supplements: Used in formulations aimed at enhancing muscle recovery and performance.
  • Pharmaceuticals: Potential use in treatments for metabolic disorders or conditions requiring improved amino acid absorption.
  • Food Industry: As a flavor enhancer or functional ingredient in protein-rich foods .

Studies have shown that L-alanyl-l-leucine interacts positively with various biological systems:

  • Insulin Sensitivity: It may enhance insulin sensitivity, which is beneficial for glucose metabolism.
  • Protein Synthesis Pathways: The compound influences pathways like the mechanistic target of rapamycin (mTOR), promoting muscle protein synthesis .
  • Antioxidant Properties: Some studies suggest potential antioxidant effects, contributing to cellular protection against oxidative stress .

L-Alanyl-l-leucine shares similarities with other dipeptides but stands out due to its specific amino acid composition. Here are some comparable compounds:

CompoundCompositionUnique Features
L-AlanylleucineL-Alanine + L-LeucineEnhances muscle recovery
L-Valyl-L-LeucineL-Valine + L-LeucineFocus on energy metabolism
L-Glycyl-L-LeucineGlycine + L-LeucineSmaller size may lead to different absorption rates
L-Isoleucyl-L-LeucineL-Isoleucine + L-LeucineUnique branched-chain structure affects solubility

L-Alanyl-l-leucine's unique combination of hydrophobic properties from leucine and the smaller size of alanine allows it to play specific roles in metabolism and nutrition that other similar compounds may not fulfill as effectively.

Physical Description

Solid

XLogP3

-2.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

202.13174244 g/mol

Monoisotopic Mass

202.13174244 g/mol

Heavy Atom Count

14

Sequence

AL

Other CAS

3303-34-2

Wikipedia

Ala-Leu

Dates

Modify: 2023-08-15

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